molecular formula C14H9NO2 B13788698 Phenanthrene, 4-nitro- CAS No. 82064-15-1

Phenanthrene, 4-nitro-

Cat. No.: B13788698
CAS No.: 82064-15-1
M. Wt: 223.23 g/mol
InChI Key: JMKUZZRDJVZRQZ-UHFFFAOYSA-N
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Description

Significance within Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) Research

NPAHs are a class of compounds formed through the nitration of PAHs. mdpi.com This can occur through both primary emission sources, such as the combustion of organic materials, and secondary atmospheric reactions. mdpi.com NPAHs are of particular concern as many are known to be mutagenic and some are classified as probable or possible human carcinogens. mdpi.commdpi.com

Within this group, 4-nitrophenanthrene serves as an important subject of study. Research has shown that various nitrophenanthrene isomers, including the 4-nitro derivative, are present in the environment, for instance in diesel engine exhaust. nrel.gov The study of 4-nitrophenanthrene and its isomers helps researchers understand the formation mechanisms and potential impacts of this class of pollutants. For example, studies have investigated the correlation between the atmospheric concentrations of 3- and 4-nitrophenanthrene with ozone levels, suggesting a distinct formation pathway for these isomers compared to other NPAHs. researchgate.netacs.orgacs.org

Overview of Historical and Current Research Directions for 4-Nitrophenanthrene

Historically, research on nitrophenanthrenes has been driven by the need to identify and characterize the components of environmental pollution. Early studies focused on the synthesis and isolation of various mononitrophenanthrene isomers to understand their fundamental chemical properties. cdnsciencepub.com For instance, the synthesis of 4-nitrophenanthrene was pursued to enable further investigation into its characteristics, although it was noted to be a less accessible isomer to synthesize compared to others like the 2-isomer. cdnsciencepub.com

Current research has expanded to more complex areas. A significant area of investigation is the mutagenic and genotoxic potential of nitrophenanthrene isomers. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have been employed to predict the structure and properties of nitrophenanthrene isomers, including 4-nitrophenanthrene, and to correlate these with their biological activity. tandfonline.com Research has also delved into the metabolic pathways of these compounds, exploring how organisms process them and the potential for the formation of genotoxic metabolites. researchgate.netoup.com Furthermore, advanced analytical techniques are being developed to detect and quantify these compounds in various environmental matrices. nrel.gov

Position Isomerism and its Chemical Research Implications for Phenanthrene (B1679779) Derivatives

The position of the nitro group on the phenanthrene ring system has profound implications for the chemical and physical properties of the resulting isomer. This phenomenon, known as position isomerism, is a central theme in the study of phenanthrene derivatives. acs.org

In the case of nitrophenanthrenes, the five possible mononitrated isomers (1-, 2-, 3-, 4-, and 9-nitrophenanthrene) exhibit distinct characteristics. nih.gov The stability of these isomers is influenced by the balance between steric hindrance and π-conjugative interactions. nih.gov For instance, the nitro group in 4-nitrophenanthrene is significantly twisted out of the plane of the aromatic ring, at an angle of 72.2 degrees, which affects its electronic properties and reactivity. iucr.org This structural difference is a key factor in explaining the varying mutagenic activities observed among the isomers. nih.govdoi.org Theoretical studies have shown that the orientation of the nitro group relative to the aromatic plane is a critical determinant of mutagenicity. tandfonline.comdoi.org

The unique properties of each isomer also influence their behavior in analytical separations and their spectroscopic signatures, which is crucial for their identification and quantification in environmental samples. nih.gov The development of methods to synthesize specific isomers, such as sterically hindered phenanthrene derivatives, continues to be an active area of research, enabling a deeper understanding of structure-property relationships. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrophenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKUZZRDJVZRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231555
Record name Phenanthrene, 4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82064-15-1
Record name Phenanthrene, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082064151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitrophenanthrene and Its Derivatives

Direct Nitration Strategies and Regioselectivity Challenges in Phenanthrene (B1679779) Systems

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. numberanalytics.com Its structure results in differing electron densities across the carbon framework, leading to complex reactivity patterns in electrophilic substitution reactions. numberanalytics.comlibretexts.org

The direct nitration of phenanthrene is a classic example of electrophilic aromatic substitution. numberanalytics.com The reaction mechanism involves the generation of a nitronium ion (NO₂⁺), typically from a mixture of nitric and sulfuric acids, which then attacks the electron-rich phenanthrene ring. numberanalytics.com However, the substitution does not occur with equal preference at all positions. The phenanthrene nucleus has five non-equivalent positions for monosubstitution (C1, C2, C3, C4, and C9). Theoretical calculations and experimental results show that the C9 and C10 positions are the most reactive due to the formation of a more stable arenium ion intermediate, where one of the benzene rings remains fully aromatic. libretexts.org Consequently, direct nitration with standard mixed acids predominantly yields 9-nitrophenanthrene (B1214095). numberanalytics.com The synthesis of the 4-nitro isomer via this route is particularly challenging, often described as "very inaccessible," because the C4 position is less favored kinetically. cdnsciencepub.com Nitration of phenanthrene can lead to a mixture of 1-, 2-, 3-, 4-, and 9-substituted isomers, making the isolation of pure 4-nitrophenanthrene difficult. libretexts.org

To overcome the inherent regioselectivity favoring the C9 position, researchers have explored various nitrating agents and reaction conditions. The goal is to modulate the reactivity of the electrophile or the substrate to favor substitution at other positions, including C4.

Recent methodologies have moved beyond traditional mixed acids to milder or more selective reagents. For instance, a system using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) generates trifluoroacetyl nitrate (B79036), an electrophilic nitrating agent that can be used under non-acidic and non-metallic conditions. rsc.orgrsc.org While this protocol was demonstrated to smoothly nitrate phenanthrene, detailed isomer distribution favoring the 4-position was not specified. rsc.orgrsc.org

Another approach involves the use of metal nitrates. The nitration of phenanthrene using bismuth subnitrate and thionyl chloride has been investigated. This system is believed to generate nitryl chloride (NO₂Cl) as the active nitrating species. nih.gov However, this method resulted in a 1:1 mixture of 9-nitrophenanthrene and another, unspecified, isomer. nih.gov The synthesis of a related analogue, 4-nitro-5,8-diazabenzo[c]phenanthrene, was successfully achieved by nitrating the parent heterocycle with potassium nitrate in sulfuric acid, demonstrating that substrate modification can effectively direct nitration to the C4 position. oup.com

Reagent/SystemSubstrateConditionsProductsYield/RatioReference(s)
Nitric Acid / Sulfuric AcidPhenanthreneStandard9-Nitrophenanthrene (major), other isomers- numberanalytics.com
Potassium Nitrate / Sulfuric Acid5,8-Diazabenzo[c]phenanthrene80°C, 3 h4-Nitro-5,8-diazabenzo[c]phenanthrene19% oup.com
Bismuth Subnitrate / Thionyl ChloridePhenanthreneDichloromethane9-Nitrophenanthrene and other isomer1:1 ratio, 64% total yield nih.gov
Ammonium Tetramethylnitrate / Trifluoroacetic AnhydridePhenanthreneSub-room temperatureNitrophenanthreneGood to excellent rsc.orgrsc.org

Alternative Synthetic Pathways to 4-Nitrophenanthrene Scaffolds

Given the difficulties of achieving regioselectivity in direct nitration, alternative strategies that construct the phenanthrene skeleton from carefully chosen precursors have proven more effective for accessing the 4-nitro isomer and its derivatives.

The Diels-Alder reaction provides a powerful method for constructing the phenanthrene ring system with predetermined substitution patterns. conicet.gov.ar This approach involves the [4+2] cycloaddition of a diene with a dienophile. In the context of 4-nitrophenanthrene synthesis, nitronaphthalenes can act as the dienophile. Research has shown that the cycloaddition between dinitronaphthalenes and (E)-1-trimethylsilyloxy-1,3-butadiene yields nitrophenanthrenol derivatives. conicet.gov.aringentaconnect.combenthamdirect.com The initial cycloadduct undergoes an irreversible loss of nitrous acid, leading to aromatization. conicet.gov.ar A key example is the reaction of 1,4-dinitronaphthalene (B1214213) with (E)-1-(trimethylsilyloxy)-1,3-butadiene at 120°C in benzene, which, after elimination and hydrolysis of the silyl (B83357) ether, produces 4-hydroxy-9-nitrophenanthrene. conicet.gov.ar This reaction demonstrates complete regioselectivity in the Diels-Alder step, providing a reliable route to a 4-substituted nitrophenanthrene scaffold that can be further modified. conicet.gov.ar

DienophileDieneConditionsProductYieldReference(s)
1,4-Dinitronaphthalene(E)-1-(trimethylsilyloxy)-1,3-butadieneBenzene, 120 °C4-Hydroxy-9-nitrophenanthrene72% (combined with byproduct) conicet.gov.ar
1,3-Dinitronaphthalene(E)-1-(trimethylsilyloxy)-1,3-butadieneBenzene, 120 °C2-Hydroxy-9-nitrophenanthrene73% (combined with byproduct) conicet.gov.ar

Building the phenanthrene ring from acyclic or less complex cyclic precursors is a versatile strategy. One such method is the photocyclodehydrogenation of stilbene (B7821643) derivatives. umich.eduresearchgate.net This reaction involves the UV light-induced electrocyclic ring closure of a cis-stilbene (B147466) to a dihydrophenanthrene, which is then oxidized (often by iodine) to the phenanthrene. researchgate.net This method has been successfully applied to nitrostilbenes, yielding the corresponding nitrophenanthrenes. umich.eduresearchgate.net For example, the photocyclization of the appropriate nitrostilbene precursor provides a direct entry to the nitrophenanthrene core. umich.edu

Another powerful precursor-based approach is the Suzuki-Miyaura coupling reaction. This has been employed in the total synthesis of aristolochic acids, which are naturally occurring, complex derivatives of 4-nitrophenanthrene. nih.govacs.org In a reported synthesis, a key step involves the coupling of a substituted 2-nitromethyl-3-iodobenzyl alcohol derivative with a benzaldehyde-2-boronate. acs.org This coupling is followed by an in-situ aldol (B89426) condensation and elimination sequence that forges the central ring of the phenanthrene system, directly establishing the required substitution pattern, including the nitro group at the position that becomes C4 of the final product. acs.org

Synthesis of Advanced 4-Nitrophenanthrene Analogues and Precursors for Further Derivatization

The synthetic methodologies described have enabled the creation of complex 4-nitrophenanthrene analogues and precursors for further chemical elaboration. The total synthesis of aristolochic acids I and II exemplifies the state-of-the-art in this field. acs.org These syntheses not only provide access to the natural products but also allow for the creation of analogues for biological studies. acs.org

Furthermore, the synthesis of heterocyclic analogues like 4-nitro-5,8-diazabenzo[c]phenanthrene highlights how nitration can be controlled in more complex systems. oup.com Precursors such as 4-nitrofluorenone have also been synthesized as potential intermediates for 4-nitrophenanthrene, although the final conversion step remains a challenge. cdnsciencepub.com These advanced compounds serve as valuable platforms for developing new materials or biological probes, leveraging the unique electronic and structural properties imparted by the 4-nitrophenanthrene scaffold.

Advanced Spectroscopic and Structural Characterization in 4 Nitrophenanthrene Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for the structural elucidation of 4-nitrophenanthrene. unict.it These techniques provide detailed information about the molecular framework and the specific arrangement of atoms.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the functional groups within 4-nitrophenanthrene. unict.it The nitro group (NO₂) exhibits characteristic strong stretching vibrations that are readily identifiable. spectroscopyonline.com Specifically, the asymmetric and symmetric stretching modes of the N-O bonds give rise to intense peaks, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com Additionally, a scissoring vibration of the nitro group can be observed at lower frequencies, generally between 835 and 890 cm⁻¹. spectroscopyonline.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict and analyze the vibrational spectra of nitrophenanthrene isomers. unict.it For 4-nitrophenanthrene, which is a non-planar isomer, the symmetric NO₂ stretching vibration is calculated to appear at approximately 1356 cm⁻¹. unict.it The intensity of these nitro group vibrations in both IR and Raman spectra is highly sensitive to the molecular structure, particularly the planarity of the nitro group relative to the aromatic rings. unict.itresearchgate.net

Table 1: Key Vibrational Frequencies for 4-Nitrophenanthrene

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Method Reference
Asymmetric NO₂ Stretch ~1550 IR spectroscopyonline.com
Symmetric NO₂ Stretch ~1356 Raman (calculated) unict.it
Aromatic Ring Vibration ~1322 Raman unict.it
NO₂ Scissoring 835 - 890 IR spectroscopyonline.com

Advanced mass spectrometry (MS) techniques are crucial for distinguishing 4-nitrophenanthrene from its isomers and for elucidating its fragmentation pathways upon ionization. While isomers possess the same molecular mass, their different structural arrangements can lead to distinct fragmentation patterns in tandem MS (MS/MS) experiments. nih.govnih.gov

The differentiation of isomers often relies on subtle differences in the relative intensities of fragment ions rather than the presence of unique m/z peaks. nih.gov For nitrophenanthrenes, the initial ionization typically forms a molecular ion ([M]⁺•). Subsequent fragmentation can involve the loss of the nitro group (NO₂) or other neutral fragments. Common fragmentation pathways for aromatic nitro compounds include the loss of NO, NO₂, and the combined loss of CO and HCN.

The fragmentation pattern is influenced by the stability of the resulting fragment ions, which in turn is related to the original position of the nitro group on the phenanthrene (B1679779) skeleton. youtube.comdocbrown.info For example, the ease of cleavage of the C-N bond can be affected by steric hindrance and electronic effects imposed by the surrounding aromatic structure. By carefully analyzing the MS/MS spectra, including the specific fragment ions formed and their relative abundances, it is possible to create a "fingerprint" for each isomer, enabling their differentiation. nih.gov Techniques like collision-induced dissociation (CID) are used to induce fragmentation, and the resulting patterns provide a wealth of structural information. nih.gov

Table 2: Potential Fragmentation Pathways for 4-Nitrophenanthrene in Mass Spectrometry

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Potential Fragment Identity
223 193 NO [C₁₄H₉O]⁺
223 177 NO₂ [C₁₄H₉]⁺
223 165 NO₂ + C [C₁₃H₉]⁺
177 151 C₂H₂ [C₁₂H₇]⁺

X-ray Crystallography and Polymorphism Studies of 4-Nitrophenanthrene

X-ray crystallography provides definitive, three-dimensional structural information of molecules in their solid, crystalline state. nih.govsfasu.edu This technique has been instrumental in understanding the molecular geometry and intermolecular interactions of 4-nitrophenanthrene. nih.gov The study of polymorphism, the existence of multiple crystalline forms of the same compound, is also critical as different polymorphs can exhibit distinct physical and chemical properties. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comrigaku.com

Crystal structure analysis of 4-nitrophenanthrene has revealed that the molecule is not planar. nih.gov This deviation from planarity is a key structural feature. There are two crystallographically independent molecules of 4-nitrophenanthrene found in its polymorphic crystal structure. nih.govresearchgate.net

The dihedral angles between the two phenyl rings of the biphenyl-like skeleton are 10.34(15)° and 11.75(13)° for the two independent molecules. nih.gov This twisting of the phenanthrene backbone is significant. Furthermore, the nitro group itself is twisted out of the plane of the aromatic ring to which it is attached. This is a common feature in sterically hindered nitro-aromatic compounds. The degree of this twist, described by the O–N–C–C dihedral angle, is a critical parameter influencing the molecule's electronic properties and reactivity. unict.it

Table 3: Dihedral Angles in the Crystalline Form of 4-Nitrophenanthrene

Parameter Molecule A Molecule B Reference
Dihedral Angle between Phenyl Rings 10.34(15)° 11.75(13)° nih.gov

The solid-state structure of 4-nitrophenanthrene, as determined by X-ray crystallography, has direct implications for its chemical reactivity, particularly in photochemical reactions. nih.govrsc.org The non-planar conformation of the molecule observed in the crystal structure affects its photochemical behavior. nih.gov The concept of topochemical control posits that the packing arrangement and molecular conformation in the crystal lattice can dictate the outcome of a solid-state reaction. iupac.org

For aromatic nitro compounds, intramolecular hydrogen abstraction is a known photochemical process. rsc.org The feasibility and efficiency of such reactions are highly dependent on the geometry of the molecule in its ground state within the crystal. The specific dihedral angles and the proximity of the nitro group to potentially abstractable hydrogen atoms on the aromatic framework are crucial factors. rsc.org The differences in the dihedral angles between the phenyl rings in the two independent molecules of 4-nitrophenanthrene suggest that they may have slightly different photochemical reactivities. nih.gov Therefore, a detailed understanding of the solid-state structure is essential for rationalizing and predicting the reactivity profiles of 4-nitrophenanthrene. iisc.ac.innih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Nitrophenanthrene

Photochemical Reactivity and Transformation Pathways of 4-Nitrophenanthrene

Photo-induced Reactions and Excited-State Dynamics

While the photochemistry of other nitro-aromatic compounds has been investigated, providing insights into processes like intersystem crossing and triplet state formation, this information cannot be directly extrapolated to 4-nitrophenanthrene without dedicated experimental and computational studies on the molecule itself.

Influence of Molecular Conformation on Photoreactivity

The relationship between the molecular conformation of 4-nitrophenanthrene and its photoreactivity is an area that requires specific investigation. The orientation of the nitro group relative to the phenanthrene (B1679779) ring system is expected to play a crucial role in its excited-state properties and subsequent reaction pathways, but specific research on this aspect is currently lacking.

Electrochemical Behavior and Reduction Mechanisms of 4-Nitrophenanthrene

Detailed voltammetric studies and investigations into the reduction intermediates and products specifically for 4-nitrophenanthrene are not extensively reported in the literature. While the electrochemical reduction of nitroaromatic compounds is a well-established field, with many studies focusing on compounds like 4-nitrophenol, this specific knowledge does not directly apply to the more complex 4-nitrophenanthrene molecule.

Voltammetric Studies of Redox Processes

Specific voltammetric data detailing the redox potentials and electron transfer kinetics for 4-nitrophenanthrene are not available. Such studies would be essential to understand its behavior in various chemical environments and potential applications in areas like sensor development or environmental remediation.

Investigation of Reduction Intermediates and Products

The step-wise reduction of the nitro group in aromatic compounds typically proceeds through intermediates such as nitroso and hydroxylamino derivatives, ultimately leading to the corresponding amine. However, the specific intermediates and final products of 4-nitrophenanthrene reduction, as well as the mechanisms governing their formation under different electrochemical conditions, have not been specifically characterized.

Reactions with Atmospheric Oxidants and Environmental Transformation Kinetics

The environmental fate of 4-nitrophenanthrene, particularly its reactions with key atmospheric oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3), remains an understudied area. While the atmospheric chemistry of the parent compound, phenanthrene, has been investigated, the influence of the nitro group on reaction rates and product formation for the 4-nitro derivative is not well-documented. Calculating the atmospheric lifetime and understanding the environmental transformation kinetics of 4-nitrophenanthrene requires specific rate constants for its reactions with these oxidants, which are not currently available in the literature.

Hydroxyl Radical (OH) Initiated Reactions

The gas-phase reaction with the hydroxyl (OH) radical is a primary degradation pathway for many polycyclic aromatic hydrocarbons (PAHs) in the daytime atmosphere. nih.govcopernicus.org For phenanthrene, this reaction is the most significant atmospheric loss process. nih.gov

Theoretical studies using density functional theory (DFT) have elucidated the mechanism for the OH-initiated oxidation of phenanthrene. The reaction proceeds primarily through the electrophilic addition of the OH radical to the aromatic ring system, forming OH-adducts. The most favorable addition sites on the phenanthrene molecule are the C4a, C4b, C9, and C10 positions due to higher electron density. Subsequent reactions of these adducts with molecular oxygen (O₂) and nitrogen oxides (NOₓ) lead to a variety of ring-retaining and ring-opening products. nih.gov

Identified products from the OH-initiated oxidation of phenanthrene include various phenanthrols, phenanthrenones, 9,10-phenanthrenequinone, and ring-opened products like dialdehydes. nih.gov Based on these findings for the parent compound, the reaction of 4-nitrophenanthrene with OH radicals is expected to follow a similar initial step of OH addition to the aromatic rings. However, the electron-withdrawing nature of the nitro group at the 4-position will deactivate the ring to which it is attached, making electrophilic attack by the OH radical less favorable at that ring. Therefore, the OH radical is more likely to add to the other, unsubstituted rings of the 4-nitrophenanthrene molecule.

Note: Data is for the parent compound, phenanthrene. The lifetime is calculated assuming an average global OH concentration of 2 × 10⁶ molecules cm⁻³.

Nitrate Radical (NO₃) and Dinitrogen Pentoxide (N₂O₅) Reactions

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant, especially in environments with notable concentrations of nitrogen oxides (NOₓ). nist.gov NO₃ is in thermal equilibrium with nitrogen dioxide (NO₂) and dinitrogen pentoxide (N₂O₅). researchgate.netcopernicus.org These species are key to the formation of NPAHs, including 4-nitrophenanthrene, from their parent PAHs.

The formation of nitrophenanthrene isomers occurs through both gas-phase and heterogeneous reactions. In the gas phase, the reaction can be initiated by either OH radicals (in the presence of NO₂) or NO₃ radicals. The NO₃ radical-initiated reaction with phenanthrene has been shown to produce 9,10-phenanthrenequinone with a yield of 33±9%. researchgate.net Studies have also identified multiple isomers of nitrophenanthrene from the reaction of phenanthrene with NO₃/N₂O₅. researchgate.net

The reaction mechanism is believed to involve the initial addition of the NO₃ radical to the phenanthrene ring, forming a nitrooxy-cyclohexadienyl-type radical. Subsequent reactions can lead to the formation of nitrophenanthrenes. For instance, the reaction of the phenoxy radical with NO₂ can lead to the formation of nitrophenols. nih.gov While the degradation of 4-nitrophenanthrene by NO₃ has not been specifically detailed, it is plausible that further nitration or oxidation could occur, although the existing nitro group would deactivate the ring system, likely slowing subsequent reactions.

N₂O₅ itself can act as a nitrating agent, particularly in nonpolar solvents or in the adsorbed phase on atmospheric particles. dtic.milwikipedia.org The reaction involves the electrophilic attack of the nitronium ion (NO₂⁺), which can be present in equilibrium with N₂O₅, on the aromatic system.

Ozone (O₃) Reactivity Studies

Ozone (O₃) is another crucial atmospheric oxidant that can react with PAHs, particularly those with unsaturated bonds susceptible to cleavage. wikipedia.org The reaction of ozone with phenanthrene, a process known as ozonolysis, has been studied in various media. nih.govresearchgate.net

The reaction mechanism follows the Criegee mechanism, which involves a 1,3-dipolar cycloaddition of ozone to an aromatic bond. organic-chemistry.org For phenanthrene, the initial attack of ozone occurs at the 9-10 bond, which has the most double-bond character, leading to the formation of a primary ozonide. This intermediate is unstable and rapidly rearranges to form a more stable secondary ozonide. nih.govresearchgate.net

Subsequent cleavage and work-up of the ozonide can lead to several monomeric oxidation products. The primary products identified from the ozonolysis of phenanthrene are diphenaldehyde, diphenic acid, and 9,10-phenanthrenequinone. researchgate.netnih.gov Computational studies have explored various mechanistic pathways for the formation of these aldehyde compounds. researchgate.net The formation yield of 9,10-phenanthrenequinone from the ozone reaction with phenanthrene is estimated to be around 2%. researchgate.net

Table 2: Major Products from the Ozonolysis of Phenanthrene

Product Chemical Formula
Diphenaldehyde C₁₄H₁₀O₂
Diphenic acid C₁₄H₁₀O₄
9,10-Phenanthrenequinone C₁₄H₈O₂

Note: Data is for the parent compound, phenanthrene.

Heterogeneous Reactions on Particulate Matter

PAHs and their derivatives, including 4-nitrophenanthrene, exist in the atmosphere in both the gas phase and adsorbed onto particulate matter (PM), such as soot and mineral dust. nih.govnih.gov Reactions occurring on the surface of these particles, known as heterogeneous reactions, are critical to the atmospheric transformation and fate of these compounds. britannica.comvscht.cz

The formation of 4-nitrophenanthrene itself can be a result of heterogeneous nitration of particle-bound phenanthrene. The reaction of adsorbed phenanthrene with gaseous pollutants like NO₂, N₂O₅, and nitric acid (HNO₃) on surfaces like soot, silica (B1680970), and mineral dust components (e.g., α-Fe₂O₃, TiO₂) has been demonstrated. escholarship.orgmdpi.com These surfaces can catalyze the reactions, and the product distribution can differ significantly from gas-phase reactions. For instance, heterogeneous reactions of PAHs with NO₃/N₂O₅ can lead to the formation of various nitro-PAH isomers. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Nitrophenanthrene

Density Functional Theory (DFT) Applications in Structural and Electronic Property Analysis

Density Functional Theory (DFT) has become a primary computational method for studying polycyclic aromatic hydrocarbons and their derivatives. nih.govresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for analyzing the structure and electronic properties of molecules like 4-nitrophenanthrene. yu.edu.joyu.edu.jo Calculations are often performed using hybrid functionals, such as B3LYP, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results. yu.edu.joyu.edu.joresearchgate.net

DFT calculations are instrumental in determining the optimized molecular geometry of 4-nitrophenanthrene. A key structural feature is the orientation of the nitro (NO₂) group relative to the plane of the phenanthrene (B1679779) rings. researchgate.net Due to steric hindrance from the adjacent hydrogen atom, the nitro group is forced to twist out of the plane of the aromatic system. nih.gov

One study compared the experimentally determined crystal structure with computational results, finding the angle between the NO₂ group and the phenanthrene plane to be 72.2°. researchgate.net This significant deviation from planarity indicates reduced π-conjugation between the nitro group and the aromatic rings. researchgate.netnih.gov

Computational studies on various nitrophenanthrene isomers have explored their relative stabilities. These calculations show that the stability is governed by a balance between steric strain and electronic effects like π-conjugation. nih.gov Among the common isomers, 4-nitrophenanthrene is found to be the least stable, a direct consequence of the steric repulsion that forces the nitro group out of the aromatic plane. nih.gov The general order of stability determined by DFT is: 4-NP < 1-NP ~ 9-NP < 2-NP ~ 3-NP. nih.gov

Table 1: Selected Geometric and Energetic Data for 4-Nitrophenanthrene

Property Value Method/Source
Crystal System Monoclinic, P21/c X-ray Diffraction researchgate.net
Dihedral Angle (NO₂ vs. Phenanthrene Plane) 72.2 (7)° X-ray Diffraction researchgate.net
Calculated Dihedral Angle 60.7° SPARTAN Calculation researchgate.net

| Relative Stability | Least stable among common isomers | DFT nih.gov |

Note: The table presents a combination of experimental and computational data to illustrate the molecular structure and energetics.

The electronic properties of phenanthrene are significantly altered by the addition of a nitro group. yu.edu.joyu.edu.jo DFT calculations show that, compared to the parent phenanthrene molecule, nitro-derivatives exhibit changes in their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yu.edu.joyu.edu.jo

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net For nitrophenanthrenes, the introduction of the electron-withdrawing nitro group generally leads to a decrease in the total energy, a lowering of both the HOMO and LUMO energy levels, and a reduction in the HOMO-LUMO energy gap compared to unsubstituted phenanthrene. yu.edu.joyu.edu.jo A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. frontiersin.org

Dipole moments are also calculated to understand the charge distribution within the molecule. The position of the nitro group strongly influences the dipole moment. Studies on nitrophenanthrene isomers have shown that these electric properties are sensitive to the molecular structure, with values increasing as the molecule becomes more planar. nih.gov

Table 2: Calculated Electronic Properties of Phenanthrene and its Nitro-Derivatives

Molecule Total Energy (a.u.) HOMO (eV) LUMO (eV) Energy Gap (eV)
Phenanthrene -691.73 -6.01 -1.50 4.51
1-Nitrophenanthrene -896.48 -6.64 -2.69 3.95
2-Nitrophenanthrene -896.49 -6.67 -2.75 3.92
3-Nitrophenanthrene -896.49 -6.61 -2.72 3.89
4-Nitrophenanthrene -896.48 -6.50 -2.67 3.83
9-Nitrophenanthrene (B1214095) -896.48 -6.61 -2.80 3.81

Data derived from theoretical studies using DFT (B3LYP/6-31G(d,p)) methodology. yu.edu.joyu.edu.jo

Molecular Electrostatic Potential (MEP) maps are valuable tools generated from computational calculations that illustrate the charge distribution across a molecule. libretexts.org These maps visualize regions of positive and negative electrostatic potential, which are useful for predicting how molecules will interact. libretexts.orgwolfram.com

In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. youtube.com For 4-nitrophenanthrene, MEP analysis reveals a significant negative potential localized around the oxygen atoms of the nitro group due to their high electronegativity. yu.edu.joyu.edu.jo The aromatic rings typically show regions of moderately negative potential above and below the plane, characteristic of π-systems, while the hydrogen atoms exhibit positive potential. dtic.mil This distribution of electron density is a key determinant of the molecule's intermolecular interactions and chemical reactivity.

Prediction of Reactive Sites and Reaction Mechanisms via Computational Models

Computational models, particularly those that analyze the electronic structure, are crucial for predicting the most likely sites for chemical reactions. rsc.org The MEP surface and the distribution of frontier molecular orbitals (HOMO and LUMO) are primary indicators of reactivity.

For 4-nitrophenanthrene, the MEP map clearly identifies the oxygen atoms of the nitro group as the most electron-rich sites, making them susceptible to interaction with electrophiles. yu.edu.joyu.edu.jo The LUMO is often distributed over the nitro group and parts of the aromatic system, indicating that these are the regions where an incoming nucleophile would most likely attack.

While specific, detailed computational studies on the reaction mechanisms involving 4-nitrophenanthrene are not extensively documented in the reviewed literature, general principles of nitroaromatic reactivity can be applied. For instance, computational studies on the ozonolysis of the parent phenanthrene molecule have used DFT to map out complex reaction pathways, including the formation of primary ozonides and subsequent intermediates. researchgate.net Similar methodologies could be applied to 4-nitrophenanthrene to understand how the nitro substituent influences the reaction pathways, for example, by altering the electron density of the C9-C10 bond, a common site of reaction in phenanthrene.

Quantum Chemical Studies of Excited States and Photophysical Properties

The photophysical and photochemical properties of nitroaromatic compounds are a subject of significant interest and are often studied using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov The presence of a nitro group introduces unique electronic states that can lead to rapid deactivation of excited states. rsc.org

Nitroaromatic compounds are known for having low-lying n-π* excited states associated with the nitro group. nih.gov These states can facilitate highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). rsc.orgresearchgate.net This ultrafast ISC is a primary reason why many nitroaromatics, unlike their parent aromatic compounds, are poorly fluorescent or non-fluorescent. researchgate.net

Studies on model compounds like 9-nitroanthracene (B110200) have used femtosecond spectroscopy combined with TD-DFT calculations to elucidate these processes. nih.gov The calculations help identify the specific triplet states that couple with the S₁ state to enable the rapid population transfer. nih.gov Another photochemical pathway observed for some nitroaromatics is the rearrangement to a nitrite (B80452) intermediate, followed by the dissociation and release of nitric oxide (NO•). rsc.orgnih.gov While these detailed studies have focused on other isomers, the fundamental principles are expected to apply to 4-nitrophenanthrene, suggesting it would also possess complex excited-state dynamics dominated by rapid intersystem crossing.

Molecular Dynamics Simulations for Conformational Dynamics

Information regarding the use of molecular dynamics (MD) simulations to specifically study the conformational dynamics of 4-nitrophenanthrene is not prominent in the currently reviewed scientific literature. MD simulations are typically used for larger, more flexible systems to explore conformational changes over time. Given that 4-nitrophenanthrene is a relatively rigid molecule, where the primary conformational variable is the rotation of the nitro group, static quantum chemical calculations (like DFT) are often sufficient to describe its low-energy conformations and the barriers between them.

Environmental Chemistry and Chemical Fate of 4 Nitrophenanthrene

Environmental Transformation and Degradation Mechanisms (Non-Biological)

Once formed, 4-nitrophenanthrene is subject to various transformation and degradation processes in the environment. These non-biological mechanisms are crucial in determining its persistence, fate, and potential for long-range transport.

Photodegradation, or photolysis, is a significant degradation pathway for many organic pollutants, including nitro-PAHs. This process involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) portion of the solar spectrum.

In the atmospheric phase , 4-nitrophenanthrene can be degraded by direct photolysis, where the molecule absorbs light and undergoes a chemical change. The rate of atmospheric photolysis is a dominant loss process for some nitro-PAHs. epa.gov The specific products of the photolysis of 4-nitrophenanthrene are not detailed in the provided search results, but the process generally leads to the formation of smaller, more oxidized molecules.

In the aqueous phase , the photodegradation of nitroaromatic compounds can also occur. Studies on similar compounds, like 4-nitrophenol, have shown that photocatalytic degradation can be an effective removal process. frontiersin.orgrsc.orgnih.gov This process often involves the generation of highly reactive hydroxyl radicals (•OH) in the presence of a photocatalyst (like titanium dioxide) and UV light. nih.gov These radicals can then attack the 4-nitrophenanthrene molecule, leading to its degradation. While not directly about 4-nitrophenanthrene, these studies suggest that similar photocatalytic degradation pathways could be relevant for its fate in sunlit surface waters.

In addition to photodegradation, 4-nitrophenanthrene can be chemically degraded in different environmental compartments. The nature and rate of these reactions depend on the specific matrix (e.g., soil, water, sediment) and the presence of other chemical species.

In aqueous environments , chemical degradation can occur through reactions with various oxidants. For instance, advanced oxidation processes, such as the Fenton reaction which generates hydroxyl radicals, have been shown to be effective in degrading nitroaromatic compounds. eeer.orgnih.gov The hydroxyl radicals can attack the aromatic ring, leading to ring cleavage and the formation of smaller organic acids and eventually mineralization to carbon dioxide and water. eeer.org

In soil and sediment , the chemical degradation of 4-nitrophenanthrene is more complex due to the heterogeneous nature of these matrices. The compound can be sorbed to organic matter and clay minerals, which can affect its availability for chemical reactions. nih.gov The chemical conditions in soil, such as pH and the presence of metal oxides, can influence the rate and pathway of degradation. While specific chemical degradation pathways for 4-nitrophenanthrene in soil are not detailed, the general principles of organic pollutant degradation in soil would apply, including oxidation and hydrolysis, although hydrolysis is generally insignificant for such compounds under environmental conditions. nih.gov

Gas-Particle Partitioning and Atmospheric Transport Phenomena

The distribution of 4-nitrophenanthrene between the gas and particle phases in the atmosphere, known as gas-particle partitioning, is a critical factor influencing its atmospheric lifetime, transport, and deposition.

Semi-volatile organic compounds (SVOCs) like 4-nitrophenanthrene can exist in the atmosphere both as a gas and adsorbed onto airborne particulate matter. noaa.gov This partitioning is dynamic and is influenced by several factors, including the compound's vapor pressure, the ambient temperature, and the concentration and composition of atmospheric particles. gov.yk.caresearchgate.net

Generally, compounds with lower vapor pressure and higher molecular weight tend to be more associated with the particle phase. researchgate.net As a nitro-derivative of a three-ring PAH, 4-nitrophenanthrene is expected to be found in both the gas and particle phases. At lower temperatures, the equilibrium will shift towards the particle phase, which can enhance its persistence as it is less available for gas-phase degradation reactions. copernicus.org

The partitioning behavior of 4-nitrophenanthrene has significant implications for its atmospheric transport . When in the gas phase, it can be subject to long-range atmospheric transport, allowing it to be distributed far from its source. atmospheremooc.org When associated with particles, its transport is governed by the movement and deposition of those particles. Fine particles, in particular, can have long atmospheric residence times and can be transported over vast distances. atmospheremooc.org The association with particles can also protect the compound from photodegradation, potentially increasing its atmospheric lifetime. epa.gov The long-range transport of PAHs and their derivatives to remote regions like the Arctic is a well-documented phenomenon. copernicus.orgcopernicus.org

Below is a table summarizing the key factors influencing the environmental fate of 4-nitrophenanthrene:

Process Environmental Compartment Key Factors Significance for 4-Nitrophenanthrene
Atmospheric Formation AtmospherePresence of phenanthrene (B1679779), NOₓ, OH radicals, NO₃ radicalsPrimary formation pathway
Nitration Soil, Water, Particulate MatterAnthropogenic emissions of NOₓ, microbial activitySecondary formation pathway
Photodegradation Atmosphere, Surface WatersSolar radiation (UV), presence of photocatalystsMajor degradation pathway
Chemical Degradation Water, Soil, SedimentPresence of oxidants (e.g., •OH), pH, sorption to particlesContributes to removal from the environment
Gas-Particle Partitioning AtmosphereVapor pressure, temperature, particle concentrationInfluences atmospheric lifetime and transport
Atmospheric Transport AtmosphereWind patterns, partitioning behaviorLeads to widespread environmental distribution

Advanced Analytical Methodologies in Research for 4 Nitrophenanthrene

Chromatographic Techniques (GC-MS, HPLC, LC-MS/MS) for Complex Mixture Analysis

Chromatographic techniques are the cornerstone for the analysis of 4-nitrophenanthrene and other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in complex environmental mixtures. The separation power of gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with the definitive identification capabilities of mass spectrometry (MS), provides a powerful tool for researchers.

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for separating volatile and semi-volatile compounds like 4-nitrophenanthrene. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. This technique is particularly effective for compounds with boiling points below 200°C and can analyze complex mixtures even at very low concentrations. mdpi.com

High-performance liquid chromatography (HPLC) is another essential tool, valued for its precision, accuracy, and sensitivity in measuring a wide array of environmental pollutants. cetjournal.it HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. rsc.org It is highly adaptable and can be coupled with various detectors, making it instrumental for assessing water quality and analyzing contaminants in soil. cetjournal.it For nitro-PAHs, HPLC with fluorescence or UV detection is commonly employed, offering good sensitivity. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govmdpi.com This technique is particularly advantageous for analyzing trace levels of pollutants in complex matrices like environmental water or biological samples. mdpi.comresearchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific quantification, minimizing interferences from the sample matrix. researchgate.net

Optimization of Extraction and Cleanup Procedures for Environmental Matrices

The effective analysis of 4-nitrophenanthrene from environmental matrices such as soil, sediment, and water is critically dependent on the efficiency of the sample extraction and cleanup procedures. These steps are essential to isolate the target analyte from interfering compounds and concentrate it to a level suitable for instrumental analysis. iapchem.org

Solid-phase extraction (SPE) is a widely used and highly effective technique for preparing liquid samples. iapchem.orgnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (sorbent) that retains the analyte of interest. Interferences are washed away, and the analyte is then eluted with a small volume of a different solvent. scispace.com This process not only cleans up the sample but also concentrates the analyte, thereby increasing detection sensitivity. rsc.org The selection of the appropriate SPE sorbent and elution solvents is crucial and depends on the chemical properties of 4-nitrophenanthrene and the sample matrix. researchgate.net For solid samples like soil or tissue, a pre-extraction step using a suitable solvent (e.g., solvent-assisted vacuum desorption, Soxhlet extraction) is necessary to transfer the analytes into a liquid phase before cleanup. researchgate.netrsc.org

The primary steps in a typical SPE procedure are outlined below:

StepPurposeDescription
1. Conditioning To activate the sorbent.The sorbent is washed with a solvent to wet the packing material and create an environment suitable for analyte retention.
2. Sample Loading To adsorb the analyte onto the sorbent.The pre-treated sample is passed through the SPE cartridge. The analyte and some impurities bind to the sorbent.
3. Washing To remove interferences.A specific solvent is used to wash the cartridge, removing weakly bound interfering compounds while the target analyte remains on the sorbent.
4. Elution To recover the analyte.A different solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and collect the purified, concentrated analyte.

This table provides a generalized overview of the Solid Phase Extraction (SPE) process, a common method for sample cleanup and concentration prior to chromatographic analysis. nih.govscispace.com

Cleanup of crude extracts is vital to remove co-extractives like lipids that can interfere with instrumental analysis. iapchem.org Besides SPE, techniques such as liquid-liquid extraction and column chromatography with materials like silica (B1680970) or alumina (B75360) are also employed to ensure a clean sample is introduced into the analytical instrument, which helps in extending the longevity of the analytical column and the instrument itself. iapchem.orgrsc.org

High-Resolution Mass Spectrometry for Isomer Identification and Quantification

A significant challenge in the analysis of nitrophenanthrenes is the existence of multiple isomers (e.g., 1-, 2-, 3-, 4-, and 9-nitrophenanthrene), which often have very similar chromatographic behaviors and identical nominal masses, making them difficult to distinguish with standard mass spectrometry. researchgate.net High-resolution mass spectrometry (HRMS) offers a solution to this problem by providing highly accurate mass measurements. mdpi.com

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, can measure the mass of an ion with very high precision (typically to four or five decimal places). mdpi.comchemspectro.com This capability allows for the determination of the elemental composition of a molecule (e.g., C₁₄H₉NO₂ for 4-nitrophenanthrene). While isomers have the same elemental formula and thus the same exact mass, HRMS is crucial for distinguishing them from isobars—compounds with the same nominal mass but different elemental formulas and thus slightly different exact masses. chemspectro.com

When coupled with advanced separation techniques like comprehensive two-dimensional gas chromatography (GC×GC), HRMS becomes an exceptionally powerful tool. The increased peak capacity of GC×GC allows for the separation of closely related isomers that would co-elute in a one-dimensional GC system. The specificity of the HR-TOF/MS then allows for the accurate quantification of these individual isomers. Furthermore, some advanced MS techniques, such as femtosecond time-resolved mass spectrometry (FTRMS), can capture distinct fragmentation dynamics for different isomers, allowing for their discrimination and quantification even in mixtures.

Electrochemical Sensing Approaches for Trace Detection

Electrochemical sensors represent a promising alternative to traditional chromatographic methods for the detection of nitroaromatic compounds. These approaches offer advantages such as low cost, simplicity of operation, high sensitivity, rapid analysis, and the potential for in-situ and real-time monitoring. rsc.org The fundamental principle involves measuring the change in an electrical signal (like current or potential) that occurs when the target analyte, 4-nitrophenanthrene, undergoes a redox reaction (reduction of the nitro group) at the surface of an electrode.

Development of Modified Electrodes for Enhanced Sensitivity and Selectivity

The performance of electrochemical sensors for detecting trace amounts of nitroaromatic compounds is heavily dependent on the properties of the working electrode. Bare electrodes often suffer from low sensitivity and high overpotential (the extra voltage required to initiate the reaction). nih.govrsc.org To overcome these limitations, researchers focus on modifying the electrode surface with various nanomaterials that enhance the electrocatalytic activity towards the reduction of the nitro group.

A wide array of materials have been investigated for electrode modification, including:

Graphene and its derivatives: Reduced graphene oxide (rGO) and other graphene-based materials are widely used due to their large surface area, excellent electrical conductivity, and ability to be easily functionalized. rsc.orgresearchgate.net

Metal Nanoparticles: Gold (Au) and other metal nanoparticles are excellent catalysts that facilitate electron transfer, significantly improving the sensor's sensitivity. researchgate.netresearchgate.net

Metal Oxides: Nanostructured metal oxides, such as copper oxide (CuO) and molybdenum trioxide (MoO₃), have shown high electrocatalytic effects for nitroaromatic compounds. nih.govresearchgate.net

Nanocomposites: Hybrid materials that combine the properties of the above materials, such as metal nanoparticles decorated on graphene sheets (e.g., AuNP/rGO, Ni@CuO/rGO), often exhibit synergistic effects, leading to remarkably improved sensor performance. researchgate.net

These modifications increase the effective surface area of the electrode, provide more active sites for the electrochemical reaction, and accelerate the rate of electron transfer, all of which contribute to higher sensitivity and selectivity.

Application in Environmental Water Samples for Research Validation

A crucial step in the development of any new analytical method is its validation using real-world samples. Numerous studies have successfully applied these novel electrochemical sensors for the determination of nitroaromatic compounds in environmental water samples, such as river water and tap water. mdpi.comresearchgate.net

In a typical validation process, the sensor is first calibrated using standard solutions of the analyte. Then, real water samples are spiked with known concentrations of the target compound, and the sensor's ability to accurately measure these concentrations is evaluated. The results are often expressed in terms of recovery, which indicates the percentage of the spiked analyte that the sensor successfully detects. High recovery values (typically between 95% and 105%) demonstrate the method's accuracy and its robustness against potential interferences present in the complex matrix of environmental water. scispace.comresearchgate.net The successful application of these sensors in real samples confirms their practical utility for environmental monitoring research. mdpi.comresearchgate.net

The performance of various modified electrodes for detecting nitroaromatic compounds in water is summarized below.

Electrode ModifierAnalyteAnalytical TechniqueLimit of Detection (LOD)Sample MatrixReference
CuO Nanostructures4-NitrophenolRatiometric Voltammetry118 nMEnvironmental Water researchgate.net
Ni@CuO/rGO4-NitrophenolVoltammetry0.0054 µMRiver and Tap Water
rGO/Au Nanoparticle4-NitrophenolDPV / SWV0.01 µM (DPV)Xiangjiang River Water researchgate.net
Oxidized g-C₃N₄4-NitrophenolDPV0.075 µMEnvironmental Water mdpi.com
Nd(OH)₃/VSe₂4-NitrophenolDPV0.008 µMWater Samples scispace.com

This table showcases the performance of different chemically modified electrodes for the electrochemical detection of 4-nitrophenol, a structural analog of 4-nitrophenanthrene, in real water samples. DPV = Differential Pulse Voltammetry; SWV = Square Wave Voltammetry.

Role of 4 Nitrophenanthrene in Advanced Chemical Synthesis and Materials Science

Intermediate in Complex Organic Synthesis

Nitro compounds are well-established as versatile intermediates in organic synthesis. The nitro group can be transformed into a variety of other functional groups, making nitroaromatic compounds valuable starting materials for the synthesis of more complex molecules. While specific, detailed research outlining the extensive use of 4-nitrophenanthrene as a key intermediate in multi-step organic syntheses is not widely documented in publicly available literature, its chemical structure suggests its potential utility in this regard.

The presence of the nitro group on the phenanthrene (B1679779) backbone opens up possibilities for various chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then undergo a wide range of reactions, such as diazotization followed by substitution, or amide formation. These transformations would allow for the introduction of diverse functionalities onto the phenanthrene core, leading to the synthesis of a variety of complex organic molecules. The phenanthrene structure itself is a key component in many larger molecules, including some natural products and pharmaceuticals. Therefore, functionalized phenanthrenes, which could potentially be derived from 4-nitrophenanthrene, are of synthetic interest.

The reactivity of the phenanthrene skeleton, combined with the versatility of the nitro group, theoretically makes 4-nitrophenanthrene a candidate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. However, it is important to note that the isomeric position of the nitro group can significantly influence the reactivity and properties of the molecule, and detailed studies specifically on the 4-nitro isomer's role as a synthetic intermediate are limited in the available scientific literature.

Potential Applications in Organic Electronic Materials

Phenanthrene-based compounds have been investigated for their applications in organic electronics due to their inherent photophysical and electronic properties. nbinno.commdpi.com These properties, such as charge carrier mobility and luminescence, make them suitable for use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.com

While the broader class of phenanthrene derivatives has shown promise, specific research detailing the application of 4-nitrophenanthrene in these areas is not as prevalent as for other isomers, such as 9-nitrophenanthrene (B1214095). nih.gov The introduction of a nitro group, which is an electron-withdrawing group, can significantly alter the electronic properties of the phenanthrene core. This modification can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge injection and transport in organic electronic devices.

Organic semiconductors are the active components in a variety of organic electronic devices. nbinno.com The performance of these devices is heavily dependent on the molecular structure and electronic properties of the organic semiconductor used. While phenanthrene itself has been a building block for organic semiconductors, the specific use of 4-nitrophenanthrene as a functional component is not well-documented in the available research.

The electron-withdrawing nature of the nitro group in 4-nitrophenanthrene would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted phenanthrene. This could potentially make it a candidate for use as an n-type (electron-transporting) or ambipolar semiconductor, as many organic semiconductors are p-type (hole-transporting). However, the synthesis and characterization of 4-nitrophenanthrene-based organic semiconductors have not been extensively reported. Further research would be needed to explore its charge transport properties and its stability in electronic devices.

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can improve power conversion efficiency and device stability. Phenanthrene-based materials have been explored in this context. jocpr.com The electronic properties of the donor and acceptor materials in an OPV device are crucial for efficient exciton dissociation and charge transport.

The modification of the phenanthrene core with a nitro group, as in 4-nitrophenanthrene, could tune its electronic properties to be more suitable as either a donor or an acceptor component in an OPV device. For instance, its electron-deficient nature might make it a candidate for an acceptor material. However, specific studies on the incorporation of 4-nitrophenanthrene as a precursor or active material in organic photovoltaic devices are not readily found in the scientific literature. The development of new organic dyes and semiconductors for OPVs is an active area of research, and while phenanthrene derivatives are being investigated, the focus has not been heavily on the 4-nitro isomer. jocpr.comchimia.ch

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for detecting and quantifying 4-nitro-phenanthrene in environmental samples?

  • Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Internal standardization, such as isotopically labeled phenanthrene, improves accuracy by correcting matrix effects . Batch equilibrium experiments with linear sorption models (e.g., KdK_d, KocK_{oc}) are recommended for adsorption studies in soils .
  • Data Interpretation : Validate results with triplicate measurements and statistical tools (e.g., ANOVA) to assess reproducibility .

Q. How do environmental factors like pH and temperature influence the stability of 4-nitro-phenanthrene?

  • Experimental Design : Conduct controlled biodegradation studies using response surface methodology (RSM) to isolate variables. For example, Box-Behnken designs (BBD) can optimize pH (6.0–9.0), temperature (20–40°C), and incubation time (7–21 days) .
  • Contradiction Handling : Replicate trials to address discrepancies caused by confounding factors (e.g., dissolved organic matter interfering with sorption) .

Q. What synthetic routes are validated for 4-nitro-phenanthrene in laboratory settings?

  • Synthesis Protocols : Multi-step nitration of phenanthrene derivatives using electrophilic aromatic substitution. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization .
  • Validation : Confirm structural integrity using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .

Advanced Research Questions

Q. How can bioremediation of 4-nitro-phenanthrene-contaminated soils be optimized using microbial consortia?

  • Methodology : Combine bioaugmentation (e.g., Bacillus brevis) with vermiremediation. Use Plackett-Burman designs to screen nutrient variables (e.g., K2_2HPO4_4, KNO3_3) and central composite designs (CCD) to identify optimal conditions (87.1% degradation achieved at 150 mg HA/kg soil, 12.68 µg/L surfactant) .
  • Data Analysis : Employ Design Expert software for multi-factorial ANOVA and error analysis (standard deviation, t-tests) .

Q. What strategies resolve contradictions in adsorption data for 4-nitro-phenanthrene across soil types?

  • Experimental Refinement : Control dissolved organic matter (DOM) interference by pre-treating soils with artificial root exudates (ARE). Use linear isotherm models to compare KdK_d values across soil organic carbon gradients .
  • Statistical Reconciliation : Apply principal component analysis (PCA) to differentiate adsorption mechanisms (e.g., hydrophobic partitioning vs. surface complexation) .

Q. How can conjugation effects in 4-nitro-phenanthrene derivatives enhance nonlinear optical (NLO) properties?

  • Material Design : Synthesize disubstituted poly(phenanthrene) derivatives and modulate backbone torsion angles via solvent/nonsolvent interactions. Characterize hyperpolarizabilities using hyper-Rayleigh scattering .
  • Validation : Compare experimental second-order NLO intensities with computational models (e.g., density functional theory) .

Methodological Best Practices

  • Replication & Reporting : Follow journal guidelines for anonymized submissions, bilingual abstracts, and keyword standardization . Include raw data in appendices with processed results in the main text .
  • Ethical Compliance : Document participant selection criteria and experimental risks in human-subject studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.